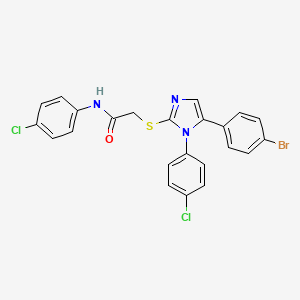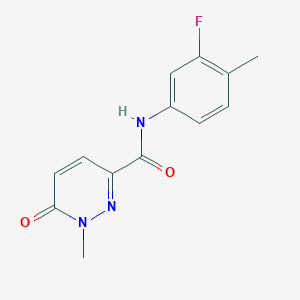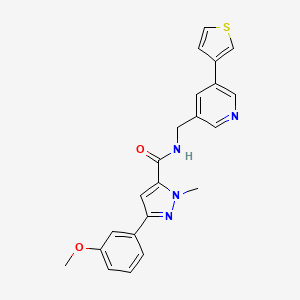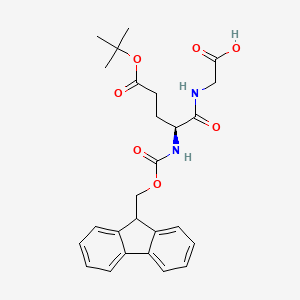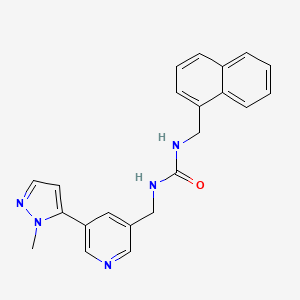
1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C22H21N5O and its molecular weight is 371.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships and Kinase Inhibition
The study of structure-activity relationships (SAR) of urea derivatives, particularly in the context of kinase inhibition, has been detailed in the research on compounds like BIRB 796. This compound, an inhibitor of p38alpha MAP kinase, has shown promise in clinical trials for autoimmune diseases. The research emphasizes the critical role of various molecular groups and their contributions to binding affinities and inhibitory activities. The findings contribute to understanding how modifications in the urea structure impact its effectiveness as a kinase inhibitor, highlighting the potential for therapeutic applications in treating autoimmune conditions (Regan et al., 2003).
Self-Assembly and Structural Characterization
The structural characterization and self-assembly of salts derived from urea and thiourea derivatives, such as the perchlorate salts of naphurea, have been explored. These studies offer insights into the photoluminescence and comparative analysis with parent compounds, shedding light on potential applications in materials science, particularly in the development of novel photoluminescent materials and understanding the complexation behaviors of these compounds (Baruah & Brahma, 2023).
Conformational Adjustments and Polymorphism
Research on conformational adjustments over synthons of urea and thiourea-based assemblies provides valuable information on the structural dynamics of these compounds. The studies reveal how intramolecular hydrogen bonding affects the assembly and polymorphism of urea derivatives, offering a basis for understanding the molecular mechanics that underpin the physical properties of these compounds. Such insights are crucial for designing materials with specific characteristics and behaviors (Phukan & Baruah, 2016).
Theoretical Studies and Molecular Calculations
Theoretical studies and molecular calculations on a series of pyranopyrazoles, including urea derivatives, highlight the significance of molecular orbital calculations in understanding the spatial characteristics, nodal patterns, and atomic contributions of these compounds. Such research aids in the prediction and optimization of the electronic properties of urea derivatives, facilitating their application in various fields, including organic electronics and pharmacology (Al-Amiery et al., 2012).
Propiedades
IUPAC Name |
1-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-27-21(9-10-26-27)19-11-16(12-23-14-19)13-24-22(28)25-15-18-7-4-6-17-5-2-3-8-20(17)18/h2-12,14H,13,15H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYIWCNLILQNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

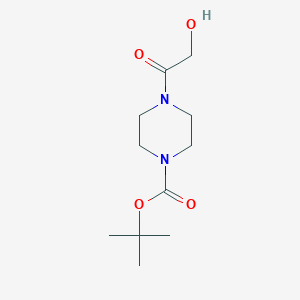
![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2696755.png)
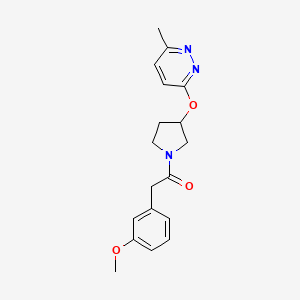
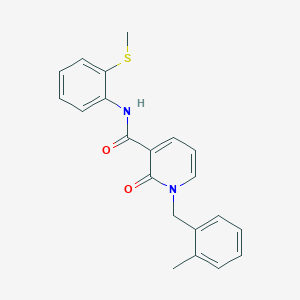
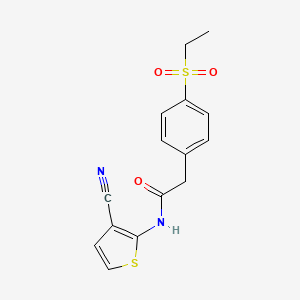
![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-fluorophenyl)methanone](/img/structure/B2696762.png)
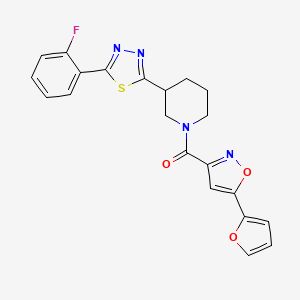
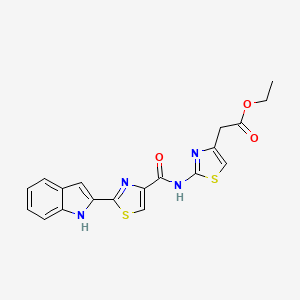
![2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2696765.png)
